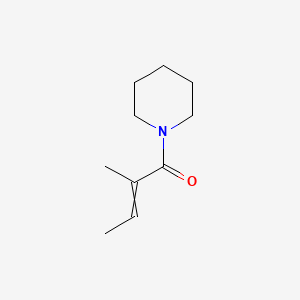

Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-

Description

Contextualization of N-Acyl Piperidines as Significant Heterocyclic Scaffolds in Organic Chemistry

Piperidines are among the most vital synthetic fragments in drug design and hold a significant position in the pharmaceutical industry. nih.govnih.gov The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a privileged structural motif found in numerous natural alkaloids and over twenty classes of pharmaceuticals. nih.govnih.govresearchgate.net Its prevalence is due to its adaptable pharmacophoric properties and synthetic accessibility. researchgate.net

The N-acyl substitution, which characterizes compounds like Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, is a key structural feature. The amide functionality can play a crucial role in the binding of molecules to biological targets. nih.gov The modification of the acyl group is a common strategy in medicinal chemistry to explore structure-activity relationships (SARs), aiming to enhance efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. nih.govnbinno.com The development of efficient and cost-effective methods for synthesizing substituted piperidines, including N-acyl derivatives, remains an important goal in modern organic chemistry. nih.gov

Overview of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- as a Derivative of the Piperidine Alkaloid Class

Piperidine alkaloids are a class of organic compounds naturally found in various plants. taylorandfrancis.com The parent compound, piperidine, was first named from the genus Piper, the Latin word for pepper. wikipedia.org The structural motif of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, features a piperidine ring bonded to an acyl group, specifically a 2-methyl-1-oxo-2-butenyl moiety. This structure positions it as a synthetic derivative related to the broader class of piperidine alkaloids.

A well-known natural piperidine alkaloid is piperine (B192125), the main pungent constituent of black pepper. nih.gov Piperine also contains an N-acyl piperidine structure, where the piperidine ring is attached to a more complex acyl chain derived from piperic acid. nih.gov The structural features of piperine, including the amide bond to the piperidine ring, are considered important for its array of biological activities. nih.gov While Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is a simpler synthetic analogue, it shares the core N-acyl piperidine framework characteristic of this class of natural products.

| Chemical Compound Data | |

| IUPAC Name | 2-methyl-1-piperidin-1-ylbut-2-en-1-one nih.gov |

| Molecular Formula | C10H17NO nih.gov |

| Molecular Weight | 167.25 g/mol nih.gov |

| CAS Number | 54533-29-8 nih.gov |

| Canonical SMILES | CC=C(C)C(=O)N1CCCCC1 nih.gov |

Historical and Evolving Research Trajectories for Related Chemical Entities

Research into piperidine-containing compounds has a rich history, beginning with the isolation of alkaloids like coniine from poison hemlock and piperine from pepper. wikipedia.orgresearchgate.net Early research focused on the extraction from natural sources and the elucidation of their chemical structures. The planar structure of the piperidine nucleus allows for the addition of various groups, which has paved the way for researchers to create a diversity of derivatives. researchgate.net

In recent decades, the focus has shifted significantly towards the synthesis of piperidine derivatives. nih.gov Modern organic synthesis has seen the development of numerous methods for forming the piperidine ring, including hydrogenation of pyridines, intramolecular cyclizations, and multicomponent reactions. nih.gov This evolution has been driven by the demand for novel compounds in the pharmaceutical industry. nih.govnih.gov Current research often involves structure-activity relationship (SAR) studies on piperidine derivatives to rationalize the discovery of new molecules with specific biological properties. nih.gov The investigation into piperine and its derivatives, for example, explores how modifications to its N-acyl piperidine structure affect its pharmacological activities. nih.gov

Interdisciplinary Relevance of Research on Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-

The study of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- and related N-acyl piperidines has relevance across multiple scientific disciplines. Primarily, this compound is noted for its use as a fragrance ingredient. nih.gov This application places it within the field of cosmetic and consumer product chemistry, where the synthesis and characterization of scent molecules are of significant commercial interest.

More broadly, the piperidine scaffold is of immense importance in medicinal chemistry and pharmacology. researchgate.netijnrd.org Piperidine derivatives have been developed for a vast range of therapeutic applications, including as anticancer, anti-inflammatory, and anti-Alzheimer's agents. ijnrd.org The versatility of the piperidine ring allows it to serve as a core structure for designing drugs that target various receptors and enzymes. researchgate.netnbinno.com Furthermore, the chemical principles used to synthesize and modify N-acyl piperidines are fundamental to organic chemistry and contribute to the development of new synthetic methodologies with potential applications in materials science and biochemistry. nbinno.com

Structure

3D Structure

Properties

CAS No. |

54533-29-8 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-methyl-1-piperidin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C10H17NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h3H,4-8H2,1-2H3 |

InChI Key |

AASUNBIGKXSKNF-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)N1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl and Its Analogues

Elucidation of Synthetic Pathways for N-Acylation of Piperidine (B6355638) and Derivatives

The formation of the amide bond in Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is a critical step in its synthesis. This is typically achieved through the N-acylation of piperidine or its derivatives.

Exploration of Condensation Reactions for Formation of the N-Acyl Moiety

The synthesis of the N-acyl moiety, specifically the 2-methyl-1-oxo-2-butenyl group, can be approached through condensation reactions. A pertinent example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of the target molecule, this could involve the reaction of a compound with an active methylene (B1212753) group (e.g., a derivative of propionic acid) with an aldehyde, catalyzed by a weak base such as piperidine itself. wikipedia.orgresearchgate.net The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and catalyst, is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid, leading to subsequent decarboxylation. organic-chemistry.org

Another approach involves the direct condensation of piperidine with 2-methyl-2-butenoic acid or its activated derivatives, such as an acyl chloride or anhydride. The use of coupling agents can facilitate this amide bond formation. The reaction conditions for such condensations can be optimized by careful selection of solvents, dehydrating agents, and temperature to achieve high yields. researchgate.net For instance, mild conditions using anhydrous magnesium sulfate (B86663) in dichloromethane (B109758) or toluene (B28343) at room temperature have proven effective for similar condensation reactions. researchgate.net

Application of Multicomponent Reaction Strategies in Piperidine Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidine scaffolds. bas.bgnih.gov These one-pot reactions combine three or more reactants to form a complex product, minimizing the need for isolation of intermediates and reducing waste. A common strategy for piperidine synthesis involves the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg While these methods directly construct the piperidine ring, the resulting product would subsequently need to undergo N-acylation with the 2-methyl-1-oxo-2-butenyl moiety to yield the target compound.

Pseudo-four-component reactions have also been described for the synthesis of N-acylated piperidine analogues in a single step. ajchem-a.com These reactions highlight the versatility of MCRs in introducing diverse functionalities onto the piperidine core. The choice of catalyst is crucial in these reactions, with nano-crystalline solid acids like nano-sulfated zirconia and nano-structured ZnO showing high efficiency and reusability. bas.bg

Development of Stereoselective and Enantioselective Approaches in Synthesis

The synthesis of specific stereoisomers of piperidine analogues is of paramount importance, as biological activity is often dependent on the three-dimensional arrangement of atoms.

Diastereoselective Synthesis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- Analogues

Achieving diastereoselectivity in the synthesis of substituted piperidines is a significant challenge. Various strategies have been developed to control the relative stereochemistry of substituents on the piperidine ring. For instance, intramolecular reductive cyclization of monoximes of 1,5-diketones has been shown to produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com Reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, also allows for the control of stereochemistry, which is retained during the cyclization step. nih.gov

Furthermore, four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has been reported, where a Michael-Mannich cascade reaction leads to the formation of a single diastereomer. researchgate.net These methods, while not directly yielding the target compound, provide pathways to substituted piperidine precursors with defined stereochemistry, which can then be further functionalized.

Utilization of Chiral Auxiliaries and Catalysts for Enantiocontrol

For the synthesis of enantiomerically pure piperidine derivatives, the use of chiral auxiliaries and catalysts is a well-established strategy. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of 2-substituted dehydropiperidinones and their subsequent transformation into disubstituted piperidine derivatives. researchgate.netcdnsciencepub.com

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral copper catalysts have been shown to be effective in the enantioselective δ C-H cyanation of acyclic amines, which can then be converted to enantioenriched chiral piperidines. nih.gov Furthermore, amidine-based catalysts have been successfully used for the kinetic resolution of lactams and thiolactams via asymmetric N-acylation, a process that could potentially be adapted for the enantioselective N-acylation of piperidine derivatives. nih.gov The development of efficient catalytic enantioselective hydrogenation of pyridine derivatives also provides access to substituted piperidines with good enantiomeric excesses. acs.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize product yield and purity while minimizing reaction times and by-product formation. For the N-acylation of piperidine to form the target compound, key parameters to consider include the choice of solvent, temperature, catalyst, and the nature of the acylating agent.

In the context of condensation reactions, a systematic study of solvents (e.g., hexane, toluene, dichloromethane), acid catalysts (e.g., p-toluenesulfonic acid), and dehydrating agents (e.g., magnesium sulfate, molecular sieves) can lead to significant improvements in yield. researchgate.net For multicomponent reactions, catalyst screening is essential, with factors such as catalyst loading and reusability being important considerations for process efficiency. bas.bg

For stereoselective reactions, the choice of chiral auxiliary or catalyst is paramount, and fine-tuning of the reaction conditions, such as temperature and solvent, can have a profound impact on the enantiomeric or diastereomeric excess. For example, in catalytic hydrogenations, the electronic properties of the ligand on the metal catalyst can be modified to enhance reactivity and enantioselectivity. acs.org An overview of reaction condition optimization for a related piperidine synthesis is presented in the table below.

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (%) |

| 1 | Methanol | 20 | 24 | 10% Pd-C | 10-15 | - |

| 2 | Methanol/Acetic Acid (99:1) | 20 | 24 | 10% Pd-C | 80-90 | 85 |

| 3 | Acetic Acid (glacial) | 20 | 4-6 | 10% Pd-C | >90 | 90 |

| 4 | Acetic Acid/Water (4:6) with HCl | 20 | 3-4 | 10% Pd-C | ~95 | 96-98 |

| Adapted from a study on the N-debenzylation of a piperidine derivative, illustrating the impact of solvent and additives on reaction efficiency. researchgate.net |

Green Chemistry Principles Applied to the Synthesis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-

The synthesis of amides, including Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, has traditionally relied on methods that often involve hazardous reagents, stoichiometric activators, and volatile organic solvents, generating significant chemical waste. The application of green chemistry principles seeks to mitigate these environmental and safety concerns by developing more sustainable synthetic routes. Key strategies include the use of enzymatic catalysts, greener solvents, and minimizing the use of auxiliary substances.

One of the most promising green approaches for the formation of the amide bond between piperidine and 2-methyl-2-butenoic acid (tiglic acid) is the use of biocatalysts. nih.gov Enzymes, such as lipases, can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the amidation of various carboxylic acids and amines with high yields (>90%). nih.gov This enzymatic method avoids the need for toxic coupling agents and can be performed in greener solvents like cyclopentyl methyl ether (CPME), which is considered a more sustainable alternative to conventional organic solvents. nih.gov

Another green strategy involves the use of solid catalysts, such as activated silica, which can facilitate direct amide bond formation. whiterose.ac.uk This methodology can reduce the reliance on hazardous reagents and simplify product purification. Furthermore, research into metal-free, one-pot synthesis protocols for piperidine derivatives highlights a trend towards minimizing the use of expensive and potentially toxic metal catalysts. mdpi.comresearchgate.net These methods often integrate several reaction steps (e.g., amide activation, reduction, and cyclization) into a single procedure, which improves efficiency and reduces waste. mdpi.comresearchgate.netnih.gov The development of organocatalyzed reactions, for example using guanidine (B92328) hydrochloride under microwave irradiation, also represents a significant step towards more eco-friendly synthetic processes. rsc.org

| Parameter | Traditional Methods (e.g., Carbodiimide Coupling) | Green Chemistry Methods (e.g., Enzymatic) |

|---|---|---|

| Catalyst/Reagent | Stoichiometric, often toxic coupling agents (DCC, EDC) | Catalytic, biodegradable enzymes (e.g., Lipase) or reusable solid catalysts |

| Solvent | Halogenated hydrocarbons (DCM, Chloroform) | Greener alternatives (CPME, 2-MeTHF) or solvent-free conditions |

| Reaction Conditions | Often requires anhydrous conditions and inert atmospheres | Mild conditions (e.g., 60°C), often tolerant of water |

| Waste Generation | High E-Factor; significant hazardous waste | Low E-Factor; minimal and often biodegradable waste |

| Atom Economy | Lower, due to stoichiometric activators | Higher, as fewer atoms are wasted in byproducts |

Design and Derivatization Strategies for Chemically Modified Analogues

The chemical structure of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- serves as a scaffold that can be systematically modified to create a library of analogues. The primary goals of such derivatization are to explore and optimize biological activity, enhance metabolic stability, improve pharmacokinetic properties, and elucidate the mechanism of action of the parent compound. nih.govdndi.org Strategies typically involve modifications at three key positions: the piperidine ring, the amide linker, and the tigloyl moiety.

Structure-directed synthesis is a rational approach to designing analogues that can act as mechanistic probes to investigate the structure-activity relationship (SAR). nih.govrsc.org By making discrete changes to the molecule and observing the effect on biological activity, researchers can identify the key pharmacophoric features required for interaction with a biological target.

For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, SAR studies would likely involve:

Piperidine Ring Modification : Introducing substituents (e.g., methyl, hydroxyl) at various positions (2, 3, or 4) of the piperidine ring can probe the steric and electronic requirements of the binding pocket. mdpi.com Replacing the piperidine with other cyclic amines (e.g., morpholine, pyrrolidine) can determine the importance of the ring size and the nitrogen's basicity. rsc.org

Conformational Restriction : Incorporating unsaturation into the piperidine ring or creating bicyclic analogues can lock the molecule into specific conformations. dndi.org This helps to identify the bioactive conformation and can lead to increased potency.

Amide Bond Replacement : The amide bond can be replaced with bioisosteres such as esters or reversed amides to assess the role of the carbonyl oxygen and the amide N-H group (if present in secondary amide analogues) in hydrogen bonding.

| Modification Site | Example Analogue | Purpose of Synthesis |

|---|---|---|

| Piperidine Ring | 1-(2-methyl-1-oxo-2-butenyl)-4-methylpiperidine | Evaluate steric tolerance at the 4-position of the piperidine ring. |

| Piperidine Ring | Morpholine, 4-(2-methyl-1-oxo-2-butenyl)- | Assess the impact of an additional heteroatom and altered ring conformation. |

| Tigloyl Moiety | Piperidine, 1-(2-methyl-1-oxobutyl)- | Determine the importance of the C2-C3 double bond for biological activity. |

| Tigloyl Moiety | Piperidine, 1-(1-oxo-2-butenyl)- | Investigate the role of the methyl group at the 2-position of the acyl chain. |

The tigloyl group, an α,β-unsaturated acyl moiety, offers several opportunities for functional group interconversion (FGI) to diversify the chemical structure. ub.eduvanderbilt.edu These transformations can alter the compound's electronics, sterics, and reactivity, leading to new analogues with potentially different biological profiles.

Key diversification strategies for the tigloyl moiety include:

Saturation of the Alkene : The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation to yield the corresponding saturated analogue, Piperidine, 1-(2-methyl-1-oxobutyl)-. This modification removes the planarity of the butenyl group and eliminates its potential to act as a Michael acceptor, which can be crucial for assessing the role of this functionality in the mechanism of action. whiterose.ac.uk

Epoxidation : Treatment with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) can convert the double bond into an epoxide. This introduces a rigid, three-membered ring and provides a new electrophilic site for potential covalent interactions with biological targets.

Hydroxylation/Halogenation : The double bond can be dihydroxylated or halogenated to introduce polar groups or alter the lipophilicity of the moiety. researchgate.net

Michael Addition : As an α,β-unsaturated carbonyl system, the tigloyl moiety is susceptible to conjugate addition by various nucleophiles (e.g., thiols, amines). This reaction allows for the introduction of a wide array of functional groups at the β-position (C3), significantly expanding the structural diversity of the analogues.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Utility |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Alkane | Probe importance of the double bond. |

| Epoxidation | mCPBA | Epoxide | Introduce a reactive electrophilic site. |

| Michael Addition | R-SH (Thiol) | Thioether at C3 | Introduce diverse side chains. |

| Dihydroxylation | OsO₄ (catalytic), NMO | Diol | Increase polarity and hydrogen bonding capacity. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl

Mechanistic Investigations of Amide Hydrolysis and Solvolysis Reactions

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. masterorganicchemistry.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The attack results in the formation of a tetrahedral intermediate. Following a series of proton transfers, the nitrogen atom of the piperidine (B6355638) ring is protonated, transforming it into a good leaving group (a piperidinium (B107235) ion). youtube.com The tetrahedral intermediate then collapses, expelling the piperidinium ion and reforming the carbonyl group to yield 2-methyl-2-butenoic acid. youtube.com The reaction is driven to completion because the resulting piperidine is immediately protonated to its non-nucleophilic ammonium (B1175870) salt form, preventing the reverse reaction. libretexts.orgyoutube.com

| Condition | Initial Step | Key Intermediate | Leaving Group | Final Products | Irreversibility Factor |

|---|---|---|---|---|---|

| Acidic (H₃O⁺) | Protonation of Carbonyl Oxygen | Protonated Tetrahedral Intermediate | Piperidine (as Piperidinium ion) | 2-methyl-2-butenoic acid + Piperidinium salt | Protonation of amine product prevents reverse reaction. youtube.com |

| Basic (OH⁻) | Nucleophilic attack by OH⁻ on Carbonyl Carbon | Tetrahedral Alkoxide Intermediate | Piperidide anion | 2-methyl-2-butenoate salt + Piperidine | Deprotonation of carboxylic acid product prevents reverse reaction. libretexts.org |

Studies on Nucleophilic and Electrophilic Reactivity of the Piperidine Nitrogen and Alkenyl Group

The reactivity of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is dictated by two primary centers: the nucleophilic nitrogen atom of the piperidine ring and the electrophilic β-carbon of the α,β-unsaturated carbonyl system.

Nucleophilic Reactivity of the Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic character. However, this nucleophilicity is significantly attenuated due to the resonance delocalization of the lone pair with the adjacent carbonyl group. This nN→π*C=O conjugation gives the C-N bond partial double-bond character, reducing the availability of the lone pair for external reactions. acgpubs.org Despite this, the nitrogen can participate in reactions under certain conditions, particularly those involving electrophilic activation of the amide itself.

Electrophilic Reactivity of the Alkenyl Group: The molecule is an α,β-unsaturated amide, which functions as a classic Michael acceptor. wikipedia.org The electron-withdrawing effect of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to attack by nucleophiles. wikipedia.orgnih.gov This conjugate addition, or Michael addition, is a key reaction pathway. wikipedia.org A wide range of nucleophiles, including thiols, amines, and stabilized carbanions, can add to the β-position, leading to the formation of a new carbon-nucleophile bond. researchgate.netchemrxiv.org The reaction proceeds via the formation of a stabilized enolate intermediate, which is then protonated to give the final 1,4-adduct. wikipedia.org The reactivity of α,β-unsaturated amides in such additions is generally lower than that of corresponding esters or ketones, often requiring catalysis or more potent nucleophiles. chemrxiv.org

| Reactive Center | Type of Reactivity | Governing Factors | Typical Reactions | Example Products |

|---|---|---|---|---|

| Piperidine Nitrogen | Nucleophilic (Reduced) | Resonance with adjacent C=O group reduces electron availability. | Protonation, N-alkylation (under forcing conditions). | Piperidinium salts. |

| Alkenyl Group (β-Carbon) | Electrophilic | Conjugation with electron-withdrawing C=O group. | Michael (1,4-Conjugate) Addition. wikipedia.org | Piperidine, 1-(3-(nucleophile)-2-methyl-1-oxobutyl)- derivatives. |

Catalyzed Transformations Involving the Piperidine Ring and the Alkene Moiety

Catalysis plays a pivotal role in unlocking new reaction pathways for Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, particularly at the alkene moiety. These transformations allow for selective functionalization under mild conditions.

Catalytic Hydrogenation: The carbon-carbon double bond of the alkenyl group can be selectively reduced through catalytic hydrogenation. This transformation typically employs transition-metal catalysts, such as those based on palladium, platinum, or rhodium. dicp.ac.cnresearchgate.net The reaction involves the addition of hydrogen across the double bond to yield the corresponding saturated amide, Piperidine, 1-(2-methyl-1-oxobutyl)-. The conditions can often be tuned to avoid reduction of the amide carbonyl group. Asymmetric hydrogenation using chiral catalysts can also be employed to produce stereodefined products if substituents create a chiral center upon reduction. researchgate.netnih.gov

Olefin Metathesis: The terminal alkene character of the butenyl group makes it a suitable substrate for olefin metathesis reactions, a powerful tool for C-C bond formation. nih.gov Using ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, cross-metathesis with other olefins can be performed. acs.orgrsc.org This allows for the modification of the side chain by introducing new functional groups. For instance, reaction with methyl acrylate (B77674) could potentially lead to a longer-chain ester-amide. rsc.org The functional group tolerance of modern metathesis catalysts is high, accommodating the amide moiety without issue. nih.gov

Cyclization Reactions and Their Mechanistic Details

Intramolecular cyclization reactions involving Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- can be envisioned, typically requiring the presence of another reactive group on the piperidine ring. A prominent example of such a transformation is the intramolecular aza-Michael addition. rsc.orgntu.edu.sg If a nucleophilic substituent, such as an amino or hydroxyl group, were present on the piperidine ring (e.g., at the C-2 position), it could undergo an intramolecular conjugate addition to the electrophilic β-carbon of the butenyl group. researchgate.net

This reaction would proceed via a 5- or 6-membered transition state, depending on the position of the substituent, to form a bicyclic product. The reaction is often catalyzed by a base, which deprotonates the nucleophilic group, or an acid, which activates the Michael acceptor. researchgate.net The stereochemical outcome of such cyclizations is heavily influenced by the geometry of the transition state and the pre-existing stereochemistry of the piperidine ring. rsc.org

Role of the Amide Linkage in Intramolecular Cyclizations

The amide linkage is not a passive spectator in intramolecular cyclizations; it plays a critical structural and electronic role.

Conformational Rigidity: Due to resonance, the amide bond has significant double-bond character, resulting in a planar geometry and a substantial rotational barrier. mdpi.com This planarity restricts the conformational freedom of the 2-methyl-1-oxo-2-butenyl side chain relative to the piperidine ring. This rigidity can either facilitate cyclization by holding the reactive centers in close proximity (a pre-organization effect) or hinder it by favoring conformations unsuitable for ring closure.

Electronic Activation: As previously discussed, the electron-withdrawing nature of the amide carbonyl is essential for activating the alkene as a Michael acceptor. chemrxiv.org Without the amide group, the alkene would be significantly less electrophilic and less prone to intramolecular nucleophilic attack.

Stereoelectronic Effects: The orientation of the amide bond (s-cis vs. s-trans conformers) can influence the trajectory of the intramolecular attack, thereby controlling the stereochemistry of the newly formed ring system. mdpi.com

Photochemical and Electrochemical Reaction Pathways of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-

Photochemical Pathways: As an α,β-unsaturated carbonyl compound, the butenyl group is a chromophore that can absorb UV light. Upon photoexcitation, several reaction pathways are possible.

E/Z Isomerization: The double bond can undergo isomerization between its E and Z forms.

[2+2] Cycloaddition: The excited-state alkene can react with a ground-state alkene (either another molecule of itself or a different olefin) in a [2+2] cycloaddition to form a cyclobutane (B1203170) ring.

Radical Reactions: Visible-light photoredox catalysis can be used to generate nitrogen-centered amidyl radicals from amide precursors. acs.org Such a radical could potentially undergo intramolecular cyclization or intermolecular reactions.

Electrochemical Pathways: The electrochemical behavior of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is characterized by both reduction and oxidation processes.

Electroreduction: The α,β-unsaturated system is readily reducible at the cathode. acs.org The typical outcome is the two-electron reduction of the C=C double bond to a single bond, yielding the saturated amide. This provides a metal-free alternative to catalytic hydrogenation.

Electrooxidation: Anodic oxidation can occur at the piperidine nitrogen. nih.gov This can lead to the formation of an N-acyliminium ion intermediate, particularly by functionalizing the α-carbon of the piperidine ring. nih.gov Such intermediates are valuable for introducing nucleophiles adjacent to the nitrogen atom. nih.gov Under certain conditions, electrochemical methods can also achieve oxidative C-N bond cleavage. tandfonline.com

Thermal Behavior and Degradation Mechanisms in Controlled Environments

When subjected to high temperatures in a controlled environment, Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is expected to undergo thermal degradation through several potential pathways. The specific products would depend on the temperature, atmosphere (inert or oxidative), and presence of catalysts.

Amide Bond Cleavage: The pyrolysis of amides can lead to the cleavage of the C-N bond. acs.org This could regenerate piperidine and potentially a ketene (B1206846) intermediate from the acyl portion.

Piperidine Ring Degradation: At very high temperatures (e.g., >400°C), the piperidine ring itself can degrade. cdnsciencepub.com Pyrolysis studies of piperidine derivatives show that this can lead to the formation of various volatile compounds, including ammonia (B1221849), hydrogen cyanide, and, through dehydrogenation and rearrangement, aromatic compounds like pyridine (B92270) and polynuclear aromatics. cdnsciencepub.comresearchgate.net

Polymerization: The unsaturated butenyl group could undergo thermal polymerization, leading to the formation of oligomeric or polymeric materials.

Hydrolysis: If water is present, high temperatures will accelerate the hydrolysis of the amide bond, as described in section 3.1. researchgate.net

Studies on the thermal degradation of polyamides have shown that decomposition often begins above 350°C, yielding products like cyclopentanone (B42830) (from PA 66) and caprolactam (from PA 6), alongside ammonia and water. researchgate.net By analogy, the degradation of this specific piperidine amide would likely involve a complex mixture of products arising from the fragmentation of both the piperidine ring and the acyl side chain.

Theoretical and Computational Chemistry Studies of Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. derpharmachemica.com For Piperidine (B6355638), 1-(2-methyl-1-oxo-2-butenyl)-, these calculations would reveal details about its molecular orbitals, charge distribution, and energetic stability.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comdergipark.org.tr

For a molecule like Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, the HOMO is likely to be located around the electron-rich regions, such as the nitrogen atom of the piperidine ring and the double bond of the butenyl group. Conversely, the LUMO would be expected to be centered on the electron-deficient carbonyl group. This distribution of frontier orbitals would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the nitrogen and the C=C double bond.

Table 1: Illustrative HOMO-LUMO Data for a Piperidine Derivative

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Specific calculations for Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- would be required for accurate data.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- would explore the different spatial arrangements of its atoms and identify the most stable conformers. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of the N-acyl substituent introduces additional rotational freedom around the N-C bond, leading to multiple possible low-energy conformations.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound's behavior over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations would be crucial for understanding the flexibility of the molecule and the accessibility of different functional groups, which is important for its interaction with biological targets. nih.gov

Prediction of Spectroscopic Signatures for Research Verification (e.g., Advanced NMR, IR, Mass Spectrometry)

Computational methods can predict the spectroscopic signatures of a molecule, which can then be used to verify experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, distinct signals would be expected for the protons and carbons of the piperidine ring, the methyl groups, and the vinyl proton. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectra can be simulated to identify the characteristic vibrational frequencies of the molecule. Key peaks would include the C=O stretching vibration of the amide group, C=C stretching of the butenyl group, and C-N stretching of the piperidine ring. derpharmachemica.com

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help in understanding the fragmentation patterns observed in experimental mass spectrometry by calculating the stability of different fragment ions. nist.gov

Table 2: Predicted Spectroscopic Data for Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

| ¹H NMR | ~3.5 ppm | Protons adjacent to Nitrogen |

| ~5.5-6.0 ppm | Vinyl proton | |

| ~1.8 ppm | Methyl protons | |

| ¹³C NMR | ~170 ppm | Carbonyl carbon |

| ~120-140 ppm | Vinylic carbons | |

| ~20-50 ppm | Piperidine ring carbons | |

| IR | ~1650 cm⁻¹ | C=O stretch |

| ~1630 cm⁻¹ | C=C stretch | |

| ~1100-1200 cm⁻¹ | C-N stretch |

Note: These are approximate values based on standard chemical shift and frequency tables. Actual values would be determined by specific computational and experimental analysis.

Computational Modeling of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, docking studies could be employed to investigate its potential interactions with various biological targets. This would involve placing the molecule into the binding site of a target protein and calculating the binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Such studies are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. clinmedkaz.org By developing a QSAR model, it would be possible to predict the activity of new, unsynthesized derivatives of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-. This involves calculating a set of molecular descriptors (e.g., molecular weight, logP, electronic properties) for a series of related compounds with known activities and then using statistical methods to build a predictive model.

Studies on Nonlinear Optical Properties and Related Molecular Properties

Nonlinear optical (NLO) materials have applications in technologies such as telecommunications and optical data storage. aps.org Computational chemistry can be used to predict the NLO properties of molecules. nih.gov For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, calculations of properties like polarizability and hyperpolarizability could assess its potential as an NLO material. Molecules with significant charge separation and extended π-electron systems often exhibit enhanced NLO properties. The presence of the carbonyl group and the double bond in this molecule could contribute to such properties.

Advanced Analytical Techniques for Research Level Characterization of Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of Piperidine (B6355638), 1-(2-methyl-1-oxo-2-butenyl)-. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the compound's elemental composition. thermofisher.comnih.gov For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, with a molecular formula of C10H17NO, HRMS can readily confirm this composition by matching the experimentally measured mass to the theoretical exact mass. nih.gov

In the context of reaction monitoring, HRMS can track the consumption of reactants and the formation of the target compound in real-time, providing crucial kinetic data. Furthermore, its high sensitivity and mass accuracy enable the identification of low-level impurities or reaction byproducts that might otherwise go undetected.

For metabolite identification, samples from biological systems can be analyzed by techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The instrument can detect the parent compound and any modified versions (metabolites), such as hydroxylated or glucuronidated species, by identifying their precise masses. Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments are used to fragment the parent and metabolite ions. nih.gov The resulting fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification. Common fragmentation pathways for Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- would involve cleavage of the amide bond and fragmentations of the piperidine ring.

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C10H18NO⁺ | 168.1383 | Protonated molecular ion |

| [M+Na]⁺ | C10H17NNaO⁺ | 190.1202 | Sodium adduct |

| [C5H10N]⁺ | C5H10N⁺ | 84.0808 | Fragment corresponding to the piperidine ring after amide cleavage |

| [C5H7O]⁺ | C5H7O⁺ | 83.0491 | Fragment corresponding to the 2-methyl-1-oxo-2-butenyl moiety |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While 1D ¹H and ¹³C NMR spectra provide initial information, advanced 2D NMR techniques are necessary for the complete and unambiguous assignment of all signals for Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-. ipb.pt

2D Correlated Spectroscopy (COSY) would reveal proton-proton coupling networks, for instance, connecting the ethyl group protons (CH₃-CH=) and tracing the connectivity within the piperidine ring's methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on its attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov This technique would unequivocally establish the connection between the piperidine ring (protons at C2' and C6') and the carbonyl carbon of the butenyl chain, confirming the amide linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons. researchgate.net For this molecule, NOESY experiments can be used to investigate the conformational preferences around the C-N amide bond, which may exhibit restricted rotation, potentially leading to distinct rotamers. It would also help confirm the chair conformation of the piperidine ring in solution. researchgate.net

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing information on molecular packing and identifying the presence of different polymorphs.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C1 (C=O) | - | ~170 | Correlates with H2', H6', H3 |

| C2 | - | ~130 | Correlates with H3, H4, H1' |

| C3 | ~5.8-6.2 (q) | ~135 | Correlates with C1, C2, C4, C1' |

| C4 (CH₃) | ~1.8 (d) | ~15 | Correlates with C2, C3 |

| C1' (CH₃) | ~1.9 (s) | ~20 | Correlates with C1, C2, C3 |

| C2', C6' (Piperidine) | ~3.5 (t) | ~45 | Correlates with C1, C3', C5' |

| C3', C5' (Piperidine) | ~1.6 (m) | ~26 | Correlates with C2', C4', C6' |

| C4' (Piperidine) | ~1.5 (m) | ~24 | Correlates with C2', C3', C5', C6' |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov If a suitable single crystal of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- can be grown, this technique would yield a three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles. nih.gov This method would confirm the connectivity established by NMR and provide unparalleled insight into the molecule's solid-state conformation and intermolecular packing forces. researchgate.net

The molecule itself is achiral. However, if a chiral analogue were synthesized as a single enantiomer, X-ray crystallography would be the gold standard for determining its absolute stereochemistry. This is achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms. mit.edu The data refinement would yield a Flack parameter, which provides a high degree of confidence in the assignment of the absolute configuration of all stereocenters. thieme-connect.de

| Parameter | Expected Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| C=C Bond Length | ~1.34 Å |

| C-C (Piperidine) Bond Angle | ~111° |

| O=C-N Bond Angle | ~122° |

Chiral Chromatography and Electrophoretic Methods for Enantiomeric Purity Assessment in Synthesized Analogues

While Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is achiral, synthetic analogues incorporating stereocenters are common in medicinal chemistry and natural product synthesis. nih.govresearchgate.net Assessing the enantiomeric purity of such analogues is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the predominant method for this purpose.

The technique involves passing a solution of the chiral compound through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. unl.pt By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated. The choice of CSP and mobile phase is crucial and must be optimized for each specific analogue. Chiral capillary electrophoresis is another powerful technique that separates enantiomers based on their differential mobility in an electric field in the presence of a chiral selector added to the buffer.

| Enantiomer | Retention Time (min) | Peak Area | Percentage |

|---|---|---|---|

| (R)-enantiomer | 8.54 | 1,980,000 | 99.0% |

| (S)-enantiomer | 9.71 | 20,000 | 1.0% |

| Calculated Enantiomeric Excess (ee) | 98.0% |

Spectroscopic Methods (e.g., UV-Vis, FT-IR, Fluorescence, Circular Dichroism) for Molecular Interaction Studies

A range of spectroscopic methods can provide valuable information about the electronic properties and functional groups of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, as well as its interactions with other molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups. The spectrum would show a strong absorption band for the tertiary amide C=O stretch and another for the C=C alkene stretch, confirming the core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The α,β-unsaturated amide system constitutes a chromophore that is expected to show a characteristic π → π* transition in the UV region. researchgate.net Changes in the absorption maximum (λmax) upon interaction with other molecules can indicate binding events. nih.gov

Fluorescence Spectroscopy measures the emission of light from a molecule after it absorbs light. Unsubstituted piperidine amides are typically not strongly fluorescent. However, fluorescence could be induced or quenched upon interaction with a binding partner, making it a useful tool for molecular interaction studies. researchgate.net

Circular Dichroism (CD) Spectroscopy is a technique that is only applicable to chiral molecules. For a chiral analogue of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, CD spectroscopy would be highly sensitive to its solution-phase conformation and could be used to study conformational changes that occur upon binding to a biological target like a protein or receptor.

| Technique | Parameter | Expected Observation |

|---|---|---|

| FT-IR | Absorption (cm⁻¹) | ~1650 (Amide C=O stretch), ~1620 (Alkene C=C stretch) |

| UV-Vis | λmax (nm) | ~210-230 (π → π* transition) |

| Fluorescence | Emission | Expected to be weak or non-fluorescent |

| Circular Dichroism | CD Signal | None (achiral); signal would be present for chiral analogues |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Product Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds like Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-. nist.gov It is routinely used for purity assessment of final products and for identifying and quantifying components in a complex mixture, such as the crude output of a chemical reaction. cmbr-journal.com

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a long capillary column. nist.gov The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy process that causes reproducible fragmentation of the molecule. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for identification. thermoscientific.com The high sensitivity of modern GC-MS systems also allows for the detection of the compound at trace levels in various matrices.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula |

|---|---|---|

| 167 | Molecular ion [M]⁺ | [C10H17NO]⁺ |

| 152 | [M - CH₃]⁺ | [C9H14NO]⁺ |

| 138 | [M - C₂H₅]⁺ | [C8H12NO]⁺ |

| 112 | [M - C₄H₅O]⁺ | [C6H10N]⁺ |

| 84 | Piperidinyl cation | [C5H10N]⁺ |

Biochemical and Molecular Biological Investigations of Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl

Enzymatic Biotransformation and Metabolism in Model Systems (e.g., Microsomal Preparations, Isolated Enzymes)

No studies detailing the enzymatic biotransformation or metabolism of Piperidine (B6355638), 1-(2-methyl-1-oxo-2-butenyl)- in model systems like liver microsomes or with isolated enzymes were found in the reviewed literature. The metabolic pathways, including potential reactions like oxidation, hydrolysis, or conjugation, have not been elucidated for this compound. Therefore, its metabolites and the enzymes responsible for its breakdown (such as cytochrome P450 isoenzymes) remain uncharacterized.

Elucidation of Molecular Mechanisms of Action at the Cellular Level (e.g., Cytotoxicity in Cell Lines, Enzyme Inhibition)

There is a lack of published research on the molecular mechanisms of action of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- at the cellular level. No data is available regarding its cytotoxic effects on any cancer or normal cell lines. Consequently, metrics such as IC50 values have not been determined. nih.gov Furthermore, there are no reports of its ability to inhibit specific enzymes. While the broader class of piperidine-containing molecules has been investigated for various enzyme inhibitory activities, this specific compound has not been the subject of such studies. wikipedia.org

Investigation of Interactions with Nucleic Acids and Lipids in Model Systems

No scientific investigations into the potential interactions of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- with nucleic acids (DNA, RNA) or lipids have been reported. There is no evidence from studies such as binding assays or structural analyses to suggest whether it can intercalate with DNA, bind to its grooves, or interact with lipid membranes.

Natural Product Chemistry: Isolation and Characterization from Biological Sources

There are no available reports documenting the isolation and characterization of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- from any natural biological sources, such as plants, fungi, or bacteria. Its presence in nature has not been established in the scientific literature.

Applications of Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl and Its Analogues in Chemical Science and Beyond Non Clinical

Utilization as a Precursor or Building Block in Complex Organic Synthesis

The piperidine (B6355638) ring is a prevalent structural unit in numerous natural products and biologically active molecules. researchgate.netwikipedia.org Consequently, functionalized piperidines like Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- and its analogues serve as highly valuable intermediates and building blocks for the enantioselective construction of complex molecular architectures. researchgate.netnih.gov The α,β-unsaturated amide portion of the molecule provides multiple reactive sites, allowing for a variety of chemical transformations.

Chemists utilize these piperidine-containing building blocks in the synthesis of natural product-like libraries and specific alkaloid targets. nih.gov Methodologies such as intramolecular cyclization, hydrogenation of corresponding pyridine (B92270) precursors, and various coupling reactions are employed to construct the piperidine core. nih.gov For instance, phenylglycinol-derived oxazolopiperidone lactams have been established as exceptionally versatile intermediates for creating structurally diverse piperidine-containing natural products. researchgate.net These lactams enable the introduction of substituents at different positions on the ring in a controlled manner, providing access to enantiomerically pure polysubstituted piperidines. researchgate.net The strategic incorporation of these building blocks is crucial for exploring structure-activity relationships (SARs) in the development of new chemical entities. nbinno.com

Table 1: Synthetic Routes to Piperidine Derivatives

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Hydrogenation/Reduction | Conversion of pyridine derivatives to piperidines using metal- or organocatalysis. | Can be stereoselective; conditions can be harsh but modern methods allow for milder processes. | nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor containing a nitrogen source and active sites for C-N or C-C bond formation. | Follows principles like Baldwin's rules; allows for the creation of polysubstituted rings. | nih.gov |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot, often catalyzed by an organocatalyst. | Efficient formation of multiple stereocenters in one step with high enantioselectivity. | nih.govacs.org |

| From Chiral Precursors | Synthesis from readily available chiral molecules like furanosides and pyranosides to produce enantiopure piperidine alkaloids. | Combination of solid- and solution-phase synthesis for library generation. | nih.gov |

Integration into Polymer Science and Advanced Materials Research

The reactivity of the acrylamide (B121943) moiety in Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- and related structures makes them suitable monomers for polymerization. The incorporation of the piperidine ring into a polymer backbone can impart specific properties to the resulting material, such as altered solubility, thermal stability, and functionality for further modification.

Research has demonstrated the synthesis and polymerization of (meth)acrylamides that bear a hindered piperidine group. tandfonline.com These monomers can undergo free radical homopolymerization or copolymerization with other monomers like styrene (B11656) and methyl methacrylate. tandfonline.com The resulting polymers combine the properties of the polyacrylamide backbone with the functionalities of the pendant piperidine groups. This approach is particularly relevant for creating materials where the piperidine moiety is chemically bound to the polymer, preventing its diffusion or extraction. tandfonline.com Furthermore, post-polymerization modification techniques, sometimes organocatalyzed, can be used to introduce amide side chains onto polymer backbones, offering a versatile route to functional polyacrylamides. nih.gov Such polymers have potential applications in coatings, diagnostics, and electronics. nbinno.commdpi.com

Role in Catalysis and Organocatalysis

Piperidine and its derivatives are widely recognized for their role as organocatalysts. The basic nitrogen atom can act as a Brønsted or Lewis base, or it can be part of a more complex chiral scaffold to induce asymmetry in chemical reactions. While simple piperidine is a common base catalyst, more complex derivatives are used in sophisticated stereoselective transformations. wikipedia.orgmdpi.com

Organocatalytic approaches are frequently used for the synthesis of polysubstituted piperidines themselves. nih.govacs.org For example, domino reactions catalyzed by proline derivatives can lead to the formation of piperidine rings with multiple contiguous stereocenters in high enantioselectivity. nih.govacs.org Beyond their synthesis, piperidine-based structures are integral to hybrid catalytic systems. Researchers have successfully combined biocatalysis with organocatalysis to synthesize piperidine alkaloids, where a transaminase enzyme generates a key intermediate for a subsequent proline-catalyzed Mannich reaction. rsc.orgresearchgate.net This combination of catalytic methods offers advantages in terms of efficiency, reduced environmental impact, and high selectivity. researchgate.net

Development of Chemical Sensors and Biosensors Based on Molecular Recognition

The development of chemical sensors and biosensors relies on the principle of molecular recognition, where a host molecule selectively binds to a target analyte. The piperidine scaffold is a key structural element in many compounds designed to interact with biological receptors, and this same binding capability can be harnessed for sensing applications. acs.orgnih.gov

Piperidine and piperazine (B1678402) derivatives have been extensively studied for their affinity to various receptors, such as sigma (σ) and histamine (B1213489) receptors. acs.orgnih.govrsc.org The specific three-dimensional arrangement of functional groups on the piperidine ring dictates its binding affinity and selectivity. nih.gov This inherent ability for molecular recognition is fundamental to sensor design. By incorporating a piperidine-based recognition element into a larger system that can produce a detectable signal (e.g., optical or electrochemical) upon binding, sensors for specific molecules can be engineered. For example, a polymer containing piperidine moieties could exhibit a change in fluorescence or conductivity when it binds to a target analyte. While direct application of "Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-" in a sensor may not be widely documented, its structural analogues designed for high-affinity receptor binding demonstrate the potential of this chemical class in molecular recognition technologies. nih.gov

Table 2: Piperidine Derivatives in Molecular Recognition Studies

| Compound Class | Target Receptor(s) | Key Structural Element for Binding | Potential Application | Reference |

|---|---|---|---|---|

| Piperidine/Piperazine Analogues | Histamine H₃, Sigma-1 (σ₁) | Piperidine moiety identified as critical for σ₁ receptor activity. | Therapeutic agents, probes for receptor studies, sensor development. | nih.gov |

Applications in Agricultural Chemistry Research (e.g., as part of agrochemical scaffolds)

The piperidine ring is a crucial pharmacophore not only in pharmaceuticals but also in the agrochemical sector. Its structural flexibility and ability to modulate a molecule's physicochemical properties, such as its ability to cross cell membranes, make it an attractive component in the design of new pesticides. Piperidine-containing compounds have been developed for use as fungicides, insecticides, and herbicides.

Piperine (B192125), a natural alkaloid containing a piperidine amide structure, is well-known for its insecticidal properties. nih.govfrontiersin.org Inspired by this natural product, researchers have synthesized numerous piperine derivatives and analogues by modifying the piperidine ring or other parts of the molecule to enhance their potency and spectrum of activity against various agricultural pests. nih.govfrontiersin.org For example, a series of novel pesticide derivatives containing a linear bisamide and a piperidine moiety exhibited significant insecticidal activity against pests like Plutella xylostella. frontiersin.org The piperidine scaffold is often used as a linker to connect different active substructures, creating hybrid molecules with potentially synergistic effects. rhhz.netresearchgate.net

Forensic Chemistry Applications Focused on Chemical Detection and Analysis

In forensic chemistry, the piperidine ring is of interest primarily because it is a structural component of certain controlled substances and a precursor for their synthesis. The most notable example is its use in the clandestine manufacture of phencyclidine (PCP), which led to its classification as a Table II precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. wikipedia.org

Forensic analysis often involves the identification of piperidine-containing compounds in seized materials. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) are standard methods for detecting and quantifying these substances. researchgate.net While the focus is often on illicit drugs like PCP or related designer drugs, the analytical methods developed are applicable to a broader range of piperidine derivatives. The presence of the piperidine moiety can provide a characteristic fragmentation pattern in mass spectrometry, aiding in the structural elucidation of unknown compounds encountered in forensic casework. Furthermore, chemical spot tests can provide a presumptive indication of the presence of piperazine derivatives, a class of compounds structurally related to piperidines that are also encountered as drugs of abuse. unodc.org

Future Directions and Emerging Research Avenues for Piperidine, 1 2 Methyl 1 Oxo 2 Butenyl

Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Predictive models are a cornerstone of AI's application in chemistry. nih.gov By training on large databases of compounds, these models can forecast the physicochemical and biological properties of novel analogues of Piperidine (B6355638), 1-(2-methyl-1-oxo-2-butenyl)- before they are synthesized. This predictive capability significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to have the desired characteristics. mdpi.com

| AI/ML Application | Description | Potential Impact on Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- Research |

| Retrosynthetic Analysis | AI algorithms predict potential synthetic pathways by working backward from the target molecule. | Faster identification of viable and novel synthetic routes for the compound and its derivatives. |

| Reaction Outcome Prediction | ML models predict the yield and potential byproducts of a chemical reaction. | Optimization of synthesis to improve yield and purity, reducing waste. |

| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models predict biological activity and other properties based on molecular structure. mdpi.com | Rapid in silico screening of virtual analogues to prioritize candidates for synthesis and biological testing. mdpi.com |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. nih.gov | Design of new piperidine-based compounds with potentially enhanced efficacy or novel mechanisms of action. nih.gov |

Exploration of Novel Biological Targets and Pathways through High-Throughput Screening of Analogues

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets. dovepress.com For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, a focused library of structurally related analogues could be synthesized and subjected to HTS. This would enable the exploration of their effects on a wide range of biological targets, such as enzymes, receptors, and ion channels. clinmedkaz.org

Phenotypic screening, a type of HTS, measures the effect of compounds on cellular behavior without a preconceived target. dovepress.com This approach is particularly useful for identifying compounds that act via novel mechanisms of action. Analogues of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- could be screened in various cell-based assays to uncover unexpected therapeutic potential in areas like oncology or infectious diseases. clinmedkaz.orgdovepress.com The data generated from HTS can then be used to identify the most promising "hits" for further investigation and optimization. biobide.com

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and atom-economical processes. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Future research on the synthesis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- will likely focus on methods that maximize this efficiency, thereby minimizing waste.

This includes the use of catalytic reactions that can be performed with high selectivity under mild conditions. For instance, developing a one-pot synthesis where multiple reaction steps are carried out in the same vessel without isolating intermediates would significantly improve efficiency. Research into methodologies like in situ aza-Diels–Alder reactions for creating piperidine-based heterocycles in aqueous media points towards more environmentally friendly synthetic strategies. nih.gov

| Synthetic Strategy | Principle | Relevance to Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- Synthesis |

| Catalysis | Using small amounts of a catalyst to drive reactions, often under milder conditions. | Reduces energy consumption and the need for stoichiometric reagents. |

| One-Pot Reactions | Performing multiple synthetic steps sequentially in the same reactor. | Minimizes solvent use, purification steps, and waste generation. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com | Leads to more efficient and less wasteful chemical processes. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. | Reduces the environmental impact of the synthetic process. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques are crucial for understanding and optimizing chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for real-time, in situ monitoring of the synthesis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-. danaher.com This allows chemists to track the formation of the product and any intermediates or byproducts as the reaction happens.

Such monitoring provides detailed kinetic data, offering insights into the reaction mechanism. This information is invaluable for optimizing reaction conditions to improve yield, reduce reaction times, and minimize the formation of impurities. Furthermore, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study radical species, which may be relevant for understanding certain reaction pathways or the compound's interaction with biological systems. nih.gov

Computational Drug Discovery and Lead Optimization (focused on theoretical modeling and in silico studies)

Computational chemistry plays a vital role in modern drug discovery, particularly in the stages of lead discovery and optimization. nih.govnih.gov For Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-, in silico methods can be used to model its interaction with potential biological targets. osdd.net Molecular docking simulations, for example, can predict how the compound binds to the active site of a protein, providing a basis for understanding its potential biological activity. nih.gov

Once a promising "lead" compound is identified, computational tools are used to guide its optimization. danaher.com This involves making small chemical modifications to the lead structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile (ADMET - Adsorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.comosdd.net Free energy perturbation (FEP) calculations can provide quantitative predictions of how these modifications will affect binding, helping to prioritize the most promising analogues for synthesis. nih.govnih.gov This iterative cycle of computational design and experimental testing accelerates the development of potent and selective drug candidates. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.